molecular formula C5H11NO2 B6275176 rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans CAS No. 5163-02-0

rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans

Cat. No. B6275176
CAS RN: 5163-02-0
M. Wt: 117.1
InChI Key:
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of polar functional groups (like the methylamino and hydroxyl groups) would likely make it polar and potentially capable of forming hydrogen bonds .

Scientific Research Applications

Enantioselective Synthesis and Structural Analysis

  • Kinetic Resolution and Structural Analysis : The compound rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans exhibits properties that make it suitable for kinetic resolution and structural analysis. In one study, a related compound, rac-1, underwent acylation in the presence of lipase from Candida antarctica, leading to enantiomerically pure products which formed distinct structural arrangements in the solid state. This process was essential for understanding the stereochemistry and intermolecular interactions of such compounds Barz, Herdtweck, & Thiel, 1996.

Metabolism and Biological Activity

  • Metabolic Studies and Biological Activity : The compound and its related metabolites have been studied for their biological activity. For instance, retinoic acid metabolites, including ones structurally similar to rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans, have been evaluated for their effects on human keratinocytes, mouse melanoma cells, and in vivo skin models. These studies are crucial for understanding the biological implications and potential therapeutic applications of these compounds Reynolds et al., 1993.

Applications in Organic Synthesis and Catalysis

  • Organic Synthesis and Catalysis : rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans and its derivatives have significant implications in organic synthesis and catalysis. Research has focused on enhancing the enantioselectivity of certain lipases towards the resolution of secondary allylic alcohols, which includes compounds structurally related to rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans. This is important for the development of chiral intermediates and the synthesis of complex organic molecules Moure et al., 2014.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-hydroxypropanal", "methylamine", "sodium cyanoborohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Conversion of 3-hydroxypropanal to 3-hydroxypropanenitrile using sodium cyanoborohydride and methylamine", "Step 2: Reduction of 3-hydroxypropanenitrile to (3R)-3-amino-1-propanol using sodium cyanoborohydride", "Step 3: Protection of the hydroxyl group in (3R)-3-amino-1-propanol using acetic anhydride to form (3R)-3-acetoxy-1-propanamine", "Step 4: Conversion of (3R)-3-acetoxy-1-propanamine to (3R,4S)-4-(methylamino)oxolan-3-one using sodium hydroxide and hydrochloric acid", "Step 5: Reduction of (3R,4S)-4-(methylamino)oxolan-3-one to rac-(3R,4S)-4-(methylamino)oxolan-3-ol, trans using sodium cyanoborohydride", "Step 6: Purification of the product using sodium chloride and water, followed by extraction with ethyl acetate" ] }

CAS RN

5163-02-0

Molecular Formula

C5H11NO2

Molecular Weight

117.1

Purity

95

Origin of Product

United States

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